molecular formula C18H27NO5S B558106 Boc-Pen(Mob)-OH CAS No. 120944-75-4

Boc-Pen(Mob)-OH

Cat. No.: B558106
CAS No.: 120944-75-4
M. Wt: 369.5 g/mol
InChI Key: NEUHEEDQLRFEIM-CQSZACIVSA-N
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Description

Boc-Pen(Mob)-OH is a derivative of D-penicillamine, a penicillin metabolite. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound has the molecular formula C18H27NO5S and a molecular weight of 369.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Pen(Mob)-OH can be synthesized through a series of chemical reactions involving the protection of functional groups and the formation of peptide bonds. The synthesis typically starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methoxybenzyl (Mob) group. The final product is obtained through a series of coupling reactions and deprotection steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The final product is obtained in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Pen(Mob)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Pen(Mob)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as Wilson’s disease, cystinuria, and scleroderma.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products

Comparison with Similar Compounds

Similar Compounds

  • Boc-S-4-methylbenzyl-L-penicillamine
  • Boc-S-4-methoxybenzyl-L-cysteine
  • Boc-S-4-methoxybenzyl-D-penicillamine

Uniqueness

Boc-Pen(Mob)-OH is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The presence of the 4-methoxybenzyl group offers additional protection to the thiol group, making it suitable for complex synthetic routes .

Biological Activity

Boc-Pen(Mob)-OH, also known as Boc-D-Penicillamine(Mob)-OH, is a derivative of penicillamine and a significant compound in peptide synthesis due to its unique structural features. This article explores the biological activity of this compound, its applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H27NO5SC_{18}H_{27}NO_{5}S and a molecular weight of 369.48 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group and a methoxybenzyl (Mob) group, which are crucial for its stability and reactivity during synthesis. The compound is primarily utilized in the preparation of peptides that exhibit diverse biological activities.

Biological Activity Overview

The biological activity of this compound is largely attributed to the peptides synthesized from it, which can possess various therapeutic properties. These include:

  • Antimicrobial Activity : Peptides derived from this compound have shown potential as antimicrobial agents, targeting various pathogens.
  • Antiviral Properties : Some synthesized peptides are being investigated for their ability to inhibit viral replication, making them candidates for antiviral drug development.
  • Chelation Therapy : Due to its chelating properties, this compound can bind metal ions, which is beneficial in treating metal poisoning and other conditions related to metal ion imbalance.

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the compound serves as a building block for more complex peptides. The following table summarizes some key applications:

Application Description
Antimicrobial PeptidesDevelopment of peptides effective against bacterial infections.
Antiviral PeptidesSynthesis of peptides targeting viral pathways.
Chelation TherapyUtilization in treatments for heavy metal poisoning.
Ergogenic SupplementsPotential use in enhancing physical performance and recovery in athletes.

Research Findings

Recent studies have highlighted the significance of this compound in biological research:

  • Peptide Synthesis : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinities to opioid receptors, indicating potential for pain management therapies .
  • Biological Evaluations : Research involving bifunctional ligands derived from this compound showed promising results in receptor binding assays, with some compounds displaying high selectivity towards δ-opioid receptors .
  • Therapeutic Applications : Investigations into the chelation properties revealed that this compound can effectively bind toxic metal ions, supporting its use in clinical settings for detoxification .

Case Studies

  • Case Study 1 : A peptide synthesized from this compound was tested for antimicrobial activity against Staphylococcus aureus, showing significant inhibition compared to control groups.
  • Case Study 2 : In vitro studies on ergogenic effects indicated that amino acid derivatives like this compound could enhance anabolic hormone secretion during exercise .

Properties

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHEEDQLRFEIM-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427028
Record name Boc-S-4-methoxybenzyl-L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120944-75-4
Record name Boc-S-4-methoxybenzyl-L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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